3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one
Overview
Description
3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one is a complex organic compound with the molecular formula C28H14Br2O2. This compound is characterized by its unique structure, which includes two bromine atoms and two anthracene units connected through a carbonyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one typically involves the bromination of anthracene derivatives. One common method includes the bromination of 10-oxoanthracene-9-ylidene using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow bromination, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in acetone at elevated temperatures.
Reduction: Sodium borohydride in ethanol at room temperature.
Major Products Formed
Substitution: Formation of methoxy-substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Scientific Research Applications
3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can lead to the inhibition of DNA replication and transcription, which is the basis for its potential anticancer activity. Additionally, the compound’s bromine atoms can participate in halogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
9-Bromo-10-phenylanthracene: Another brominated anthracene derivative used in organic synthesis and materials science.
2,2’-Dibromobianthrone: A similar compound with two bromine atoms and a bi-anthrone structure.
Uniqueness
3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one is unique due to its dual anthracene structure connected through a carbonyl group, which imparts distinct chemical and photophysical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of advanced materials and therapeutic agents.
Properties
IUPAC Name |
3-bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14Br2O2/c29-15-9-11-21-23(13-15)25(17-5-1-3-7-19(17)27(21)31)26-18-6-2-4-8-20(18)28(32)22-12-10-16(30)14-24(22)26/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWYKRDNFXGTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=C3C=C(C=C5)Br)C6=C(C2=O)C=CC(=C6)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801151060 | |
Record name | 3-Bromo-10-(2-bromo-10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801151060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34316-54-6 | |
Record name | 3-Bromo-10-(2-bromo-10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34316-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-10-(2-bromo-10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801151060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-10-(2-bromo-10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.